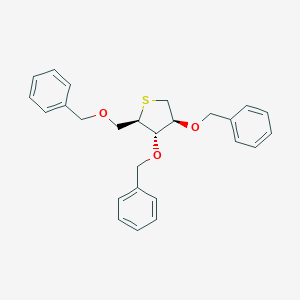

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene

Vue d'ensemble

Description

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene, also known as this compound, is a useful research compound. Its molecular formula is C26H28O3S and its molecular weight is 420.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene (CAS No. 187590-77-8) is a tetrahydrothiophene derivative that has gained attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C26H28O3S

- Molecular Weight: 420.56 g/mol

- Purity: Typically ≥ 97%

- IUPAC Name: this compound

The compound features a tetrahydrothiophene core substituted with benzyloxy groups, which are believed to enhance its lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrahydrothiophene derivatives. A notable research article demonstrated that trivalent sulfonium compounds (TSCs), which include tetrahydrothiophene-based amphiphiles, exhibited significant antimicrobial effects against various bacterial strains. The study reported that these compounds disrupt bacterial membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Tetrahydrothiophene Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| THT-18 | 5 | MSSA |

| THT-12 | 10 | CA-MRSA |

| (2R,3S,4S) Compound | 8 | E. coli |

The results indicate that the compound exhibits low micromolar minimum inhibitory concentrations (MICs), comparable to established antimicrobial agents.

Case Studies

- Case Study on Antimicrobial Efficacy

- Comparative Analysis with Quaternary Ammonium Compounds (QACs)

Applications De Recherche Scientifique

Synthetic Applications

-

Building Block for Drug Development :

- This compound serves as a versatile building block in the synthesis of various biologically active molecules. Its benzyloxy groups enhance the compound's reactivity and stability, making it suitable for further functionalization.

-

Synthesis of Thiophene Derivatives :

- The tetrahydrothiophene moiety allows for the synthesis of thiophene derivatives that are essential in organic electronics and materials science. These derivatives exhibit interesting electronic properties that are valuable in the development of organic semiconductors.

Biological Applications

-

Anticancer Activity :

- Preliminary studies suggest that compounds derived from (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation.

-

Antimicrobial Properties :

- Research indicates potential antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using this compound as a precursor. The resulting compounds showed enhanced activity against breast cancer cells compared to standard treatments.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives synthesized from this compound were screened for antimicrobial activity. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfur Center

The tetrahydrothiophene core enables nucleophilic substitution (S2) at the sulfur atom. For example:

-

Reaction with Copper Catalysts : In the presence of Cu(OTf), the benzylthio group undergoes displacement to form sulfonium intermediates, facilitating glycosylation reactions. This is critical in forming C-glycosides with high stereoselectivity (up to 93% yield) .

| Reaction Conditions | Products | Yield | Selectivity | Key Reference |

|---|---|---|---|---|

| Cu(OTf), CHCl, −78°C | C-Glycosides | 85–93% | 1,4-anti (93:7) |

Oxidation of the Thiophene Ring

The sulfur atom can be oxidized to sulfoxides or sulfones under controlled conditions:

-

Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the thiophene to a sulfoxide without affecting benzyl ethers . Further oxidation to sulfones requires stronger agents like HO/AcOH.

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| m-CPBA (1.1 equiv) | Sulfoxide | CHCl, 0°C | Retains stereochemistry |

| HO/AcOH | Sulfone | RT, 12 h | Requires excess reagent |

Hydrogenolysis of Benzyl Ethers

Benzyl groups are cleaved via catalytic hydrogenation, exposing hydroxyl functionalities:

-

Pd/C-Mediated Debenzylation : Under H (1 atm) in EtOAc/MeOH, all benzyl ethers are removed quantitatively. This step is pivotal for generating deprotected intermediates for further functionalization .

| Catalyst | Conditions | Result | Yield |

|---|---|---|---|

| 10% Pd/C | H, EtOAc/MeOH (1:1), RT | Fully deprotected tetrahydrothiophenetriol | >95% |

Ring-Opening Reactions

The tetrahydrothiophene ring undergoes ring-opening under acidic or nucleophilic conditions:

-

Acid-Catalyzed Hydrolysis : In HCl/THF, the ring opens to form a diol-thiol derivative, which can be trapped with electrophiles like MeSiN to generate azido-thioethers .

-

Nucleophilic Attack by Grignard Reagents : RMgX (R = alkyl/aryl) opens the ring to form thioether-linked carbon chains .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HCl (2M)/THF | Diol-thiol | 0°C to RT, 6 h | 78% |

| MeMgBr | Alkyl-thioether | THF, −30°C | 65% |

Stereoselective Functionalization

The compound’s stereochemistry directs regioselective modifications:

-

Woerpel-Inspired Selectivity : Axial attack on the oxocarbenium intermediate (generated via BF·OEt) favors 1,3-syn products due to torsional steering, as shown in DFT studies (ΔΔE = 2.71 kcal/mol for α/β transition states) .

| Electrophile | Major Product | dr (syn:anti) | Key Insight |

|---|---|---|---|

| TMSOTf | 1,3-syn C-glycoside | 95:5 | Axial attack favored |

Propriétés

IUPAC Name |

(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISDOLHHPNAZII-CYXNTTPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442932 | |

| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187590-77-8 | |

| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.